1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group and a phenylethylamino group attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or a substituted amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Phenylethylamino Group: The phenylethylamino group can be attached through a reductive amination reaction involving a phenylethylamine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)pyrrolidine-2-one
- 1-(4-Bromophenyl)pyrrolidine
Uniqueness
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both a bromophenyl group and a phenylethylamino group, which confer distinct chemical and biological properties
Biological Activity
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H18BrN2O. The compound features a bromophenyl group and a phenylethylamino moiety attached to a pyrrolidine-2,5-dione core.
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Core : Cyclization of appropriate precursors under acidic conditions.
- Bromination : Introduction of the bromine atom into the phenyl group.
- Attachment of the Phenylethylamino Group : This is accomplished through nucleophilic substitution reactions.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Anticancer Properties
Several studies have evaluated the compound's effectiveness against cancer cell lines. For instance, it has shown significant inhibition of human placental aromatase and other enzymes involved in steroidogenesis, which are critical in hormone-dependent cancers:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | Aromatase | Not specified |
Comparative Compound | Aminoglutethimide | 20.0 ± 2.6 |
These findings suggest that the compound may act as a lead for developing new anticancer agents targeting hormone-sensitive pathways .
Neuropharmacological Effects
The compound has also been studied for its interaction with serotonin receptors. It demonstrated affinity for the 5-HT1A receptor and serotonin transporter protein (SERT), indicating potential applications in treating mood disorders:
Compound | Receptor Type | Binding Affinity |
---|---|---|
This compound | 5-HT1A | High |
Comparative Compounds | Various SERT ligands | Moderate to High |
In vivo tests confirmed its functional activity at the 5-HT1A receptor, suggesting its role in modulating neurotransmitter systems involved in depression and anxiety .
The biological activity of this compound is largely attributed to its structural components:
- Bromophenyl Group : Enhances binding affinity to biological targets through halogen bonding.
- Phenylethylamino Moiety : Facilitates interaction with neurotransmitter receptors and enzymes.
The precise mechanism involves inhibition of enzyme activity and modulation of receptor signaling pathways, which are critical for its anticancer and neuropharmacological effects.
Case Studies
- Case Study on Aromatase Inhibition : A study found that derivatives similar to this compound showed promising results in inhibiting aromatase activity, paving the way for further exploration in hormone-dependent cancers .
- Neuropharmacological Evaluation : Another study highlighted the compound's ability to bind effectively to serotonin receptors, indicating potential therapeutic applications in psychiatric disorders .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAJUVCFXVFUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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